molecular formula C17H16N4O6S B11315651 N-(furan-2-ylmethyl)-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide

N-(furan-2-ylmethyl)-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide

Cat. No.: B11315651
M. Wt: 404.4 g/mol
InChI Key: RTEHFGNMWBPSOD-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a pyrimidine ring, and a benzamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the pyrimidine and benzamide groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the pyrimidine ring may produce dihydropyrimidine derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to

Properties

Molecular Formula

C17H16N4O6S

Molecular Weight

404.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide

InChI

InChI=1S/C17H16N4O6S/c1-10-14(16(23)20-17(24)19-10)28(25,26)21-13-7-3-2-6-12(13)15(22)18-9-11-5-4-8-27-11/h2-8,21H,9H2,1H3,(H,18,22)(H2,19,20,23,24)

InChI Key

RTEHFGNMWBPSOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3

Origin of Product

United States

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